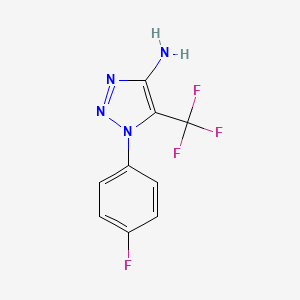

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

Beschreibung

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of both fluorine and trifluoromethyl groups imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

Molekularformel |

C9H6F4N4 |

|---|---|

Molekulargewicht |

246.16 g/mol |

IUPAC-Name |

1-(4-fluorophenyl)-5-(trifluoromethyl)triazol-4-amine |

InChI |

InChI=1S/C9H6F4N4/c10-5-1-3-6(4-2-5)17-7(9(11,12)13)8(14)15-16-17/h1-4H,14H2 |

InChI-Schlüssel |

XZFQOCGSRBXSFX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1N2C(=C(N=N2)N)C(F)(F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine typically involves the use of azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This method is favored for its high efficiency and selectivity. The reaction generally proceeds under mild conditions, often catalyzed by copper(I) salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale azide-alkyne cycloaddition reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is utilized in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to form strong interactions with proteins and enzymes, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific structure and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

- 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

- 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

Uniqueness

Compared to similar compounds, 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine exhibits unique properties due to the presence of the fluorine atom. This atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it particularly valuable in medicinal chemistry and materials science.

Biologische Aktivität

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The presence of fluorine and trifluoromethyl groups enhances its biological activity, making it a candidate for various pharmacological studies.

The molecular formula of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is with a molecular weight of 246.16 g/mol. The compound's structure allows for diverse interactions with biological targets, which is essential for its activity as an inhibitor or modulator in biochemical pathways.

| Property | Value |

|---|---|

| Molecular Formula | C9H6F4N4 |

| Molecular Weight | 246.16 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-5-(trifluoromethyl)triazol-4-amine |

| InChI | InChI=1S/C9H6F4N4/c10-5-1-3-6(4-2-5)17-7(9(11,12)13)8(14)15-16-17/h1-4H,14H2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The fluorinated groups enhance lipophilicity and electron-withdrawing properties, facilitating stronger interactions with active sites of target proteins. This interaction can lead to inhibition or modulation of enzymatic activities involved in various metabolic pathways.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted that compounds related to triazoles demonstrated moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 to 16 µg/mL, indicating their potential as antimicrobial agents .

Enzyme Inhibition

Recent studies have focused on the inhibition of specific enzymes such as DprE1, which is crucial in the treatment of tuberculosis. Compounds derived from triazole structures have been identified as potent inhibitors with IC50 values as low as 2.2 ± 0.1 µM, showcasing their potential in drug development for infectious diseases .

Case Studies

- Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested against Staphylococcus aureus and Enterococcus faecalis. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting that modifications in the triazole structure could enhance antimicrobial potency .

- DprE1 Inhibition : In a study aimed at tuberculosis treatment, novel hybrids combining triazole and benzoxazole scaffolds were synthesized. These compounds showed promising results in inhibiting DprE1 with significant binding affinity, indicating their potential as new anti-tuberculosis agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.